N-(2-ethyl-6-methylphenyl)-2-[4-(4-methoxyphenyl)-2,3-dioxo-1,2,3,4-tetrahydropyrazin-1-yl]acetamide
Description
The compound N-(2-ethyl-6-methylphenyl)-2-[4-(4-methoxyphenyl)-2,3-dioxo-1,2,3,4-tetrahydropyrazin-1-yl]acetamide (hereafter referred to as Compound A) is a heterocyclic acetamide derivative characterized by:
Properties
IUPAC Name |
N-(2-ethyl-6-methylphenyl)-2-[4-(4-methoxyphenyl)-2,3-dioxopyrazin-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O4/c1-4-16-7-5-6-15(2)20(16)23-19(26)14-24-12-13-25(22(28)21(24)27)17-8-10-18(29-3)11-9-17/h5-13H,4,14H2,1-3H3,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLGIKMMMLXRSJL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC(=C1NC(=O)CN2C=CN(C(=O)C2=O)C3=CC=C(C=C3)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Physicochemical Properties
Table 1: Key Structural Features and Calculated Properties
*XlogP: Calculated octanol-water partition coefficient (lipophilicity indicator). †Estimated based on analogous structures in . ‡Derived from experimental data in .
Key Observations :
- Lipophilicity : Compound A has higher XlogP (3.1) than analogs with chlorine or fluorine substituents (e.g., BF38038, XlogP 2.4), suggesting enhanced membrane permeability .
- Steric Effects : The 2-ethyl-6-methylphenyl group in Compound A introduces greater steric hindrance compared to simpler aryl groups (e.g., 3-methoxyphenyl in ), which may influence receptor binding .
Key Findings :
- Electron-Donating Groups : Methoxy substituents (e.g., in Compound A) improve solubility but may reduce binding to hydrophobic enzyme pockets compared to halogens (e.g., fluorine in BF38038) .
- Heterocyclic Cores : Thiazole-containing analogs () show distinct biological targets (e.g., matrix metalloproteinases) compared to tetrahydropyrazine-based compounds, likely due to differences in hydrogen-bonding patterns .
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